![molecular formula C16H22N4O B2690664 N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)pivalamide CAS No. 2034604-06-1](/img/structure/B2690664.png)
N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)pivalamide
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Overview
Description
Synthesis Analysis
The synthesis of such compounds typically involves several steps, each requiring specific reagents and conditions . The exact process would depend on the specific structure of the compound.Molecular Structure Analysis
The structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. The compound’s name provides some clues to its structure, but a full analysis would require more information or experimental data .Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. The pyrazole ring in the compound is a site of chemical reactivity, so reactions might occur at this location .Physical And Chemical Properties Analysis
This could include studying the compound’s solubility, stability, melting point, boiling point, and other physical properties. Its chemical properties might be studied by looking at its reactivity with other substances .Scientific Research Applications
- Borylation Reactions : The boron atom in the pyridine ring allows for borylation reactions. Researchers use this compound as a boron source in cross-coupling reactions, enabling the synthesis of pyridinylboronic acids and esters .
- C-H Activation : Iridium- or rhodium-catalyzed C-H bond borylation provides an efficient method for preparing pyridinylboronic acids. This approach avoids halogen-metal exchange reactions and operates under mild conditions .
Organic Synthesis and Catalysis
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,2-dimethyl-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-12-10-14(13-6-5-7-17-11-13)19-20(12)9-8-18-15(21)16(2,3)4/h5-7,10-11H,8-9H2,1-4H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYCERLWYDSXGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C(C)(C)C)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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